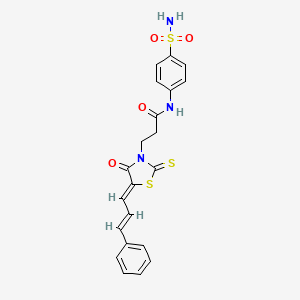
3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures are often used in the field of medicinal chemistry due to their potential biological activities . They can be part of a larger class of compounds known as sulfonamides, which have a wide range of applications in medicine .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura cross-coupling . This reaction is widely used in organic chemistry to form carbon-carbon bonds under mild conditions .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic methods . These methods can provide information about the functional groups present in the molecule and their arrangement .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can include transformations such as oxidations, aminations, halogenations, and carbon-carbon bond formations .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure and the functional groups they contain .
Aplicaciones Científicas De Investigación
Matrix Metalloproteinases (MMPs) Inhibition and Wound Healing Potential : Derivatives of 4-thiazolidinone, a structural component of the compound , have been studied for their ability to affect inflammatory/oxidative processes and inhibit MMPs. These compounds, particularly one with a 4-carboxyphenyl substituent, showed significant anti-inflammatory and potential wound healing effects, with MMP-9 inhibition at nanomolar levels (Incerti et al., 2018).
Antibacterial and Antifungal Properties : Various derivatives of thiazolidinone have been synthesized and shown to possess significant antibacterial and antifungal activities. This includes compounds with structural similarities to the chemical (Zala et al., 2015).
Antimicrobial Activity Against Mycobacteria : Thiazolidinone derivatives, closely related to the compound, have been evaluated as antimicrobial agents against a range of bacteria and fungi. They have been found particularly active against mycobacteria, including Mycobacterium tuberculosis (Krátký et al., 2017).
Potential HIV-1 and JSP-1 Inhibition : Studies have explored the use of thiazolidinone derivatives for inhibiting HIV-1 and JSP-1, highlighting the potential use of these compounds in antiviral therapy (Kamila et al., 2011).
Aldose Reductase Inhibition : Certain derivatives of 4-oxo-2-thioxothiazolidin have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These inhibitors have demonstrated greater potency than clinically used epalrestat, suggesting a potential application in diabetes management (Kučerová-Chlupáčová et al., 2020).
Trypanocidal and Anticancer Activity : Synthesized thiazolidinone derivatives have shown notable trypanocidal and anticancer activities, with certain compounds demonstrating significant selectivity and potency against human tumor cell lines (Holota et al., 2019).
Anticancer and Antimicrobial Agents : Some derivatives, including thiazolidinone-based compounds, have been synthesized and evaluated for their anticancer and antimicrobial properties, indicating potential therapeutic applications in these areas (Çıkla et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S3/c22-31(27,28)17-11-9-16(10-12-17)23-19(25)13-14-24-20(26)18(30-21(24)29)8-4-7-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,25)(H2,22,27,28)/b7-4+,18-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPBYRYBLDSNFT-DFBITEFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2365067.png)
![3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2365068.png)

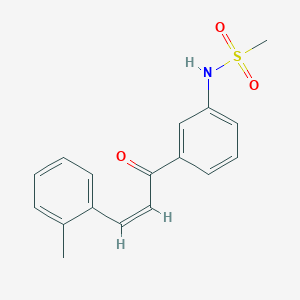
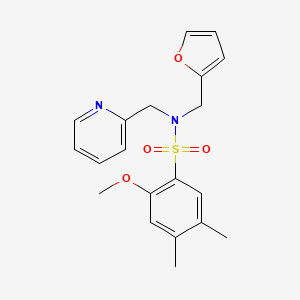
![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)
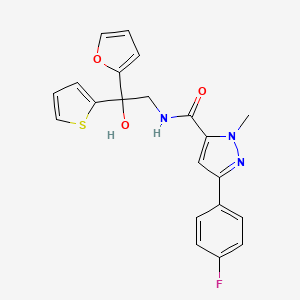
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2365079.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2365081.png)

![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide](/img/structure/B2365083.png)
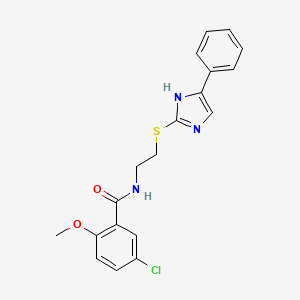
![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2365087.png)